molecular formula C11H9FO3 B13028688 Methyl 2-(3-fluorobenzofuran-2-YL)acetate

Methyl 2-(3-fluorobenzofuran-2-YL)acetate

Cat. No.: B13028688
M. Wt: 208.18 g/mol
InChI Key: MZFQPAAYNFKHBE-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorobenzofuran-2-YL)acetate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluorobenzofuran-2-YL)acetate typically involves the reaction of 3-fluorobenzofuran with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous-flow processes that allow for better control of reaction conditions and higher yields. Catalytic methods, such as the use of palladium catalysts in cross-coupling reactions, are also employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluorobenzofuran-2-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(3-fluorobenzofuran-2-YL)acetate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives used in organic synthesis and material science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluorobenzofuran-2-YL)acetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chlorobenzofuran-2-YL)acetate
  • Methyl 2-(3-bromobenzofuran-2-YL)acetate
  • Methyl 2-(3-iodobenzofuran-2-YL)acetate

Uniqueness

Methyl 2-(3-fluorobenzofuran-2-YL)acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making them valuable in drug design and development. The compound’s unique reactivity and potential biological activities set it apart from other similar benzofuran derivatives.

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

methyl 2-(3-fluoro-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C11H9FO3/c1-14-10(13)6-9-11(12)7-4-2-3-5-8(7)15-9/h2-5H,6H2,1H3

InChI Key

MZFQPAAYNFKHBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C2=CC=CC=C2O1)F

Origin of Product

United States

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